molecular formula C11H14FNO B1485659 1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2198690-40-1

1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485659
CAS No.: 2198690-40-1
M. Wt: 195.23 g/mol
InChI Key: HONGFHVUPAVKGW-UHFFFAOYSA-N
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Description

1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. The core structure of this molecule features a cyclobutane ring substituted with a hydroxyl group and an aminomethylene linker, which is connected to a 3-fluorophenyl group . This specific arrangement of a fluorinated aromatic system and a strained aliphatic ring makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a building block for the development of novel pharmaceutical candidates, particularly in constructing more complex molecules that incorporate cyclobutane and aniline motifs. The fluorine atom on the phenyl ring can be critical for modulating the electronic properties, metabolic stability, and binding affinity of target molecules. For full product details, including specifications and availability, please consult the product documentation or contact our scientific support team.

Properties

IUPAC Name

1-[(3-fluoroanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-3-1-4-10(7-9)13-8-11(14)5-2-6-11/h1,3-4,7,13-14H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONGFHVUPAVKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol is a relatively novel chemical entity that has garnered interest in various scientific research applications. This article will explore its applications across several fields, including medicinal chemistry, pharmacology, and materials science.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The incorporation of the fluorophenyl moiety may enhance the selectivity and potency of such compounds against specific cancer cell lines. Research is ongoing to evaluate the efficacy of this compound in inhibiting tumor growth and metastasis.

Neuropharmacology

Given its structural attributes, this compound could potentially interact with neurotransmitter systems. Preliminary investigations are focused on its role in modulating pathways associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The aim is to assess whether it can improve cognitive function or provide neuroprotective effects.

Analgesic Properties

There is emerging evidence suggesting that compounds similar to this compound may possess analgesic properties. This aspect is being investigated through various pain models to determine its effectiveness in alleviating acute and chronic pain conditions.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also under scrutiny. Studies are being conducted to evaluate its effectiveness against a range of bacterial and fungal pathogens, which could lead to new treatments for infections that are resistant to conventional antibiotics.

Polymer Chemistry

In materials science, this compound may serve as a building block for novel polymers. Its unique structure could impart desirable mechanical and thermal properties to polymeric materials, making them suitable for applications in coatings, adhesives, and composites.

Nanotechnology

The integration of this compound into nanomaterials is being explored for applications in drug delivery systems. Its ability to form stable complexes with various therapeutic agents could enhance the bioavailability and targeted delivery of drugs.

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of structurally similar cyclobutane derivatives on human breast cancer cells. The results showed a significant reduction in cell viability at low micromolar concentrations, suggesting that the cyclobutane core may play a critical role in the observed activity.

Case Study 2: Neuroprotective Effects

An investigation into the neuroprotective effects of related compounds demonstrated that they could reduce oxidative stress markers in neuronal cell cultures. This finding supports the hypothesis that this compound may offer similar protective benefits.

Mechanism of Action

The mechanism by which 1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Position Variants: 1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol

Key Differences :

  • Fluorine Position: The fluorine atom is para-substituted on the phenyl ring (vs. meta in the target compound).
  • Safety Profile: The Safety Data Sheet (SDS) for this analog indicates 100% purity (CAS 1402152-75-3) and classifies it for industrial and scientific research use . No specific hazards are listed, though first-aid measures for inhalation are standard.
Property Target Compound 4-Fluoro Analog
Substituent Position 3-Fluorophenyl 4-Fluorophenyl
CAS Number Not explicitly provided 1402152-75-3
Purity Not available 100%
Application Research (inferred) Industrial/Scientific Research

Amino-Alkyl Chain Variants: 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol

Key Differences :

  • Amino Group Structure: A 4-aminobutyl chain replaces the 3-fluorophenylamino group, increasing hydrophilicity and altering steric bulk. This may enhance solubility but reduce membrane permeability.
  • Molecular Weight: The analog has a lower molecular weight (172.27 g/mol) compared to the target compound (estimated ~225 g/mol based on formula C₁₂H₁₅FNO).
  • Availability : This compound (CAS 2169432-27-1) is listed as discontinued, with a purity ≥95% .

Simplified Analogs: 1-[(methylamino)methyl]cyclobutan-1-ol

Key Differences :

  • Substituent Complexity: A methylamino group replaces the aromatic 3-fluorophenylamino moiety, significantly reducing molecular weight (115.18 g/mol) and steric hindrance.
Property Target Compound Methylamino Analog
Molecular Formula C₁₂H₁₅FNO (estimated) C₆H₁₃NO
Molecular Weight ~225 g/mol 115.18 g/mol
CAS Number Not explicitly provided 1461706-88-6

Cyclopropane vs. Cyclobutane Core: 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol

Key Differences :

  • This analog (Enamine Ltd. catalog) has a molecular weight of 345.25 g/mol and 95% purity .
  • Functional Groups : A tert-butoxy carbonyl group is present, which may serve as a protective moiety in synthesis.

Biological Activity

1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol, a compound with potential pharmaceutical applications, has garnered interest due to its unique chemical structure and biological properties. This article explores its biological activity, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a 3-fluorophenyl group and an amino methyl group. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing fluorinated aromatic groups often exhibit enhanced biological activities, including increased potency against certain enzymes and receptors. The specific biological activities of this compound include:

  • Antidepressant Activity : Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin uptake.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : The compound may possess antibacterial properties, warranting further investigation.

Antidepressant Activity

A study investigated the structure-activity relationship (SAR) of related compounds, revealing that the incorporation of fluorine significantly enhances serotonin transporter inhibition. This suggests that this compound could be a candidate for further development as an antidepressant agent .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of similar cyclobutanol derivatives against human cancer cell lines. For instance, a derivative was found to inhibit cell proliferation in breast cancer cells with an IC50 value indicative of moderate potency. These findings suggest that the compound may interact with cellular pathways involved in cancer progression .

Antimicrobial Effects

Research has shown that compounds with similar structures exhibit significant antibacterial activity. In a comparative study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Data Tables

Activity Effect Reference
AntidepressantInhibition of serotonin uptake
AnticancerCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth

Preparation Methods

Direct Aminomethylation of 3-(3-Fluorophenyl)cyclobutan-1-ol

One practical method involves the aminomethylation of 3-(3-fluorophenyl)cyclobutan-1-ol using an appropriate amine source. The cyclobutan-1-ol intermediate bearing the 3-fluorophenyl substituent is reacted with formaldehyde and ammonia or a primary amine under reductive amination conditions to introduce the aminomethyl group.

  • Reagents: 3-(3-fluorophenyl)cyclobutan-1-ol, formaldehyde, ammonia or 3-fluoroaniline.
  • Conditions: Mild acidic or neutral pH, reductive amination catalysts such as sodium cyanoborohydride or hydrogenation catalysts.
  • Outcome: Formation of the aminomethyl substituent attached to the cyclobutan-1-ol ring.

This method allows selective functionalization while preserving the fluorine substituent on the phenyl ring.

Representative Reaction Scheme

Step Reactants/Intermediates Reagents/Conditions Product Yield (%)
1 3-(3-fluorophenyl)cyclobutanone 3-fluoroaniline, NaBH(OAc)3, AcOH 1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-one 75-85
2 Above aminoketone intermediate NaBH4 or catalytic hydrogenation This compound 80-90

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for the cyclobutan-1-ol ring protons and the aminomethyl group, along with aromatic protons showing fluorine coupling patterns.
  • Mass Spectrometry (HRMS): Molecular ion peaks consistent with molecular formula C11H14FNO (Molecular weight 195.23 g/mol).
  • Melting Point: Typically in the range consistent with pure cyclobutan-1-ol derivatives.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Limitations Yield Range (%)
Direct aminomethylation 3-(3-fluorophenyl)cyclobutan-1-ol, formaldehyde, ammonia Simple, fewer steps Possible side reactions 65-80
Cyclobutanone intermediate + reductive amination 3-(3-fluorophenyl)cyclobutanone, 3-fluoroaniline, NaBH(OAc)3 Better stereochemical control, high purity Requires intermediate synthesis 75-90

Q & A

Q. Q1: What are the established synthetic routes for 1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via reductive amination between a cyclobutanone derivative and 3-fluoroaniline. Cyclobutanone reacts with 3-fluoroaniline in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6) to form the secondary amine. Key optimizations include:

  • Temperature control (0–25°C) to minimize side reactions like over-reduction.
  • Solvent selection (e.g., methanol or tetrahydrofuran) to enhance intermediate solubility.
  • Stoichiometric ratios (1:1.2 ketone:amine) to drive the reaction to completion .

Advanced Synthesis Challenges

Q. Q2: How can researchers address competing ring-opening reactions during cyclobutane ring formation in the synthesis of this compound?

Methodological Answer: Cyclobutane rings are prone to strain-induced ring-opening. Strategies include:

  • Low-temperature ring-closing metathesis (using Grubbs catalyst) to stabilize the transition state.
  • Protecting group chemistry (e.g., tert-butyloxycarbonyl for the amino group) to reduce nucleophilic attack on the ring.
  • Kinetic vs. thermodynamic control : Fast quenching (e.g., ice baths) favors the strained cyclobutane product over rearranged byproducts .

Structural Characterization

Q. Q3: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : A singlet at δ 1.6–2.1 ppm (cyclobutane CH2), a broad peak at δ 4.8–5.2 ppm (OH), and aromatic signals at δ 6.6–7.2 ppm (3-fluorophenyl).
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent.
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₁H₁₃FNO⁺ requires m/z 194.0981).
  • IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (OH/NH) and 1250 cm⁻¹ (C-F) .

Reactivity and Functionalization

Q. Q4: How does the electron-withdrawing fluorine atom influence the reactivity of the aromatic ring in further functionalization?

Methodological Answer: The fluorine atom directs electrophilic substitution to the para position via resonance withdrawal. Example modifications:

  • Nitration : Requires fuming HNO3/H2SO4 at 50°C, yielding para-nitro derivatives.
  • Buchwald-Hartwig coupling : Palladium-catalyzed cross-coupling with aryl halides occurs selectively at the activated para position.
    Contrast with non-fluorinated analogs, which show ortho/para mixing .

Biological Activity Profiling

Q. Q5: What in vitro assays are recommended to evaluate the neuroprotective activity of this compound?

Methodological Answer:

  • MTT Assay : Measures neuronal cell viability under oxidative stress (e.g., H2O2-induced SH-SY5Y cells).
  • Glutamate Excitotoxicity Model : Primary cortical neurons treated with 100 µM glutamate; compound efficacy is assessed via lactate dehydrogenase (LDH) release.
  • Dose-response curves : IC50 values for neuroprotection (preliminary ~10–50 µM in SH-SY5Y models) .

Data Contradictions and Reproducibility

Q. Q6: How can researchers resolve discrepancies in reported IC50 values for this compound’s enzyme inhibition?

Methodological Answer:

  • Purity validation : Use HPLC (≥95% purity; C18 column, 0.1% TFA/ACN gradient) to rule out impurity effects.
  • Assay standardization : Control buffer pH (7.4 vs. 7.0 alters ionization states) and temperature (25°C vs. 37°C).
  • Enzyme source : Recombinant vs. tissue-extracted enzymes may show variability in kinetic parameters .

Computational Modeling

Q. Q7: Which molecular docking parameters best predict the binding affinity of this compound to GABA_A receptors?

Methodological Answer:

  • Force Fields : AMBER or CHARMM for protein-ligand interactions.
  • Grid Box Setup : Centered on the benzodiazepine binding site (α1/γ2 subunits).
  • Key Interactions : Hydrogen bonding with Asn60 and π-π stacking with Phe77. Validation via MD simulations (RMSD < 2 Å over 100 ns) .

Stability and Degradation

Q. Q8: What storage conditions prevent hydrolytic degradation of the cyclobutane ring?

Methodological Answer:

  • Temperature : Store at –20°C in anhydrous DMSO or ethanol.
  • Light protection : Amber vials to prevent photolytic ring-opening.
  • Degradation monitoring : Use LC-MS to detect m/z 176.0844 (hydrolyzed diol byproduct) .

Stereochemical Control

Q. Q9: What chiral resolution techniques separate enantiomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min); retention times differ by 2–3 minutes.
  • Enzymatic resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) with >90% enantiomeric excess .

Toxicity Screening

Q. Q10: Which in vivo models are suitable for acute toxicity studies of this compound?

Methodological Answer:

  • Rodent models : CD-1 mice (oral gavage, 10–1000 mg/kg); monitor ALT/AST levels for hepatotoxicity.
  • Histopathology : Kidney and liver sections stained with H&E to assess necrosis.
  • LD50 estimation : Probit analysis of mortality data (preliminary range: 250–500 mg/kg) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
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1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.